(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
(2-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-9-11-8-12(13-6-3-7-17-13)14-15(11)10-4-1-2-5-10/h3,6-8,10,16H,1-2,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQYOQJWHSNBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Pyrazole Ring Formation
The pyrazole ring is commonly synthesized by cyclizing hydrazine derivatives with β-diketones or equivalent precursors. For this compound, precursors bearing thiophene and cyclopentyl substituents are employed.
-
- Reactants: Hydrazine hydrate and α,β-unsaturated ketones or malononitrile derivatives bearing thiophene and cyclopentyl groups.
- Solvent: Ethanol or other polar protic solvents.
- Temperature: Reflux conditions (approx. 78°C for ethanol).
- Time: 1-3 hours depending on substrate reactivity.
This step yields the pyrazole core with the desired substituents.
Introduction of the Methanol Group at the 5-Position
The 5-position functionalization is achieved by formylation or hydroxymethylation reactions, followed by reduction if necessary.
-
- Starting from 5-bromo or 5-formyl pyrazole intermediates.
- Reaction with formaldehyde or paraformaldehyde under basic or acidic conditions.
- Reduction using mild hydride reagents (e.g., sodium borohydride) to convert aldehyde to methanol.
This step requires careful control of reaction conditions to avoid over-reduction or side reactions.
Substitution of Cyclopentyl and Thiophene Groups
The cyclopentyl group is often introduced via nucleophilic substitution or alkylation reactions on the pyrazole nitrogen.
-
- Use of cyclopentyl halides or cyclopentyl organometallic reagents.
- Base-catalyzed alkylation in solvents such as DMF or DMSO.
- Temperature control (room temperature to 60°C) to maximize selectivity.
The thiophene ring is incorporated either by using thiophene-containing precursors or via cross-coupling reactions such as Suzuki or Stille coupling with thiophene boronic acids or stannanes.
Industrial and Scalable Synthesis Considerations
Industrial synthesis optimizes the above steps for scale, yield, and purity:
- Use of automated reactors and continuous flow systems to enhance reproducibility and throughput.
- Application of advanced purification techniques such as crystallization, chromatography, and washing protocols to remove impurities.
- Control of reaction parameters like temperature, solvent volume, and reagent addition rates to maximize yield.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring cyclization | Hydrazine hydrate + α,β-unsaturated ketone | Reflux in ethanol | 1-3 hours | 70-85 | High regioselectivity, moderate to high yield |
| Methanol group introduction | Formaldehyde + base, reduction with NaBH4 | 0-25°C | 1-2 hours | 65-80 | Requires careful monitoring to avoid over-reduction |
| Cyclopentyl substitution | Cyclopentyl halide + base (K2CO3) | 25-60°C | 2-4 hours | 75-90 | Alkylation on pyrazole nitrogen |
| Thiophene incorporation | Suzuki coupling (thiophene boronic acid) | 80-100°C, Pd catalyst | 3-6 hours | 80-95 | High purity with proper catalyst and base |
Purification and Characterization
- Purification: Crystallization from solvents such as ethanol or toluene, washing with cold solvents, and drying under reduced pressure.
- Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to ensure structural integrity and purity.
Research Findings and Improvements
- Sonochemical methods have been explored to enhance reaction rates and yields in pyrazole synthesis, showing improved efficiency compared to conventional heating.
- Use of green solvents and eco-friendly catalysts is under investigation to reduce environmental impact.
- Continuous flow synthesis offers better control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane, ethanol
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as:
Ketones and aldehydes: from oxidation
Alcohols and amines: from reduction
Substituted pyrazoles: from substitution reactions
Scientific Research Applications
Structural Characteristics
The compound has the following structural features:
- Cyclopentyl group : Influences lipophilicity and membrane permeability.
- Thiophene ring : Known for its electron-rich properties, enhancing biological interactions.
- Pyrazole core : Associated with diverse pharmacological activities.
Chemistry
In chemical research, (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol serves as a building block for synthesizing more complex molecules. Its unique reactivity allows for the development of novel compounds with tailored properties.
Biology
The compound is studied for its interactions with biological molecules. Its structure enables binding to specific proteins or enzymes, making it a valuable tool for investigating biochemical pathways and mechanisms.
Biological Mechanisms :
- Enzyme Interaction : Modulates activity by binding to specific enzymes.
- Signaling Pathway Modulation : Influences cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies show that (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol may have cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.
Potential Therapeutic Uses
Due to its biological activity, this compound is being explored as a lead compound for developing new drugs targeting specific diseases or conditions. Its ability to modulate enzyme activity suggests potential applications in treating metabolic disorders or other pathologies.
Industrial Applications
In industrial contexts, (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol can be utilized in developing new materials with unique properties. Its stability and chemical reactivity make it suitable for various industrial processes and products.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes or receptors: to modulate their activity
Inhibit or activate signaling pathways: involved in various biological processes
Interact with cellular components: to exert its effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol and its analogs:
*Estimated based on analogs (e.g., cyclopentyl adds ~68 g/mol compared to ethyl).
Key Observations:
- C3 Substituent : The thiophen-2-yl group distinguishes the target compound from simpler pyrazole alcohols (e.g., ). Thiophene-containing analogs are often explored for antimicrobial or anticancer activity due to their π-π stacking and hydrogen-bonding capabilities .
Biological Activity
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3S |
| Molecular Weight | 247.36 g/mol |
| CAS Number | 1949836-74-1 |
| Purity | >98% |
This compound features a pyrazole ring substituted with cyclopentyl and thiophene groups, which may influence its interaction with biological targets.
The biological activity of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate the activity of various molecular targets, potentially influencing biochemical pathways involved in disease processes.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, affecting cellular signaling cascades.
- Antioxidant Activity : Some studies suggest potential antioxidant properties, which could protect cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol exhibits significant anticancer properties. For instance, in vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells, with IC50 values ranging from 200 to 300 µg/mL .
Anti-inflammatory Effects
In preclinical models, this compound has shown promise as an anti-inflammatory agent. It was able to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Neuroprotective Properties
Research indicates that (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol may enhance cognitive function in rodent models, potentially through mechanisms involving monoamine oxidase inhibition . This suggests its utility in neurodegenerative disorders.
Study 1: Anticancer Efficacy
A study published in 2023 evaluated the effects of this compound on glioma cells. The results showed that treatment with (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol led to significant reductions in cell viability through mechanisms independent of AMPK pathways .
Study 2: Inflammatory Response Modulation
Another study highlighted its ability to inhibit IL-6 and TNF-alpha production in lipopolysaccharide-stimulated macrophages, demonstrating its potential as a therapeutic agent for chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example:
Cyclopentyl introduction : Use n-BuLi in THF at −78°C to rt for alkylation of the pyrazole core .
Thiophene coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the thiophene moiety .
Methanol functionalization : Reduction of a carbonyl intermediate (e.g., using NaCNBH₃ in AcOH/MeOH) to yield the hydroxymethyl group .
- Key considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., THF vs. CH₃CN) to improve yields .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., monoclinic P21/c space group, β = 91.559°, Z = 4) .
- HPLC/FTIR : Validate purity (>97%) and identify functional groups (e.g., hydroxymethyl C-O stretch at ~3400 cm⁻¹) .
- NMR : Assign signals for cyclopentyl (δ 1.5–2.0 ppm, multiplet) and thiophene protons (δ 7.0–7.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., m/z ≈ 276.3 for C₁₄H₁₆N₂OS) .
Q. What pharmacological activities are associated with pyrazolyl-thiophene derivatives?
- Methodological Answer : Structural analogs exhibit:
- Antimicrobial activity : Pyrazolone derivatives show broad-spectrum antibacterial action via inhibition of bacterial topoisomerases .
- Antitumor potential : Thiophene-pyrazole hybrids disrupt cancer cell proliferation by modulating MAPK/ERK pathways .
- Anti-inflammatory effects : Hydroxymethyl groups enhance solubility, improving bioavailability in in vivo models .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of pyrazole-thiophene hybrids?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for Suzuki couplings to enhance catalyst activity .
- Catalyst systems : Employ Pd(PPh₃)₄ with Cs₂CO₃ for efficient cross-coupling (yields >80%) .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hr to 2 hr) for cyclization steps .
- Workup strategies : Acid-base extraction to isolate intermediates and minimize byproduct formation .
Q. What crystallographic insights inform the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Hydrogen bonding : The hydroxymethyl group forms O-H···N bonds (2.8–3.0 Å) with pyrazole N-atoms, stabilizing the bioactive conformation .
- Packing analysis : Thiophene rings engage in π-π stacking (3.4–3.6 Å), influencing solubility and crystallinity .
- Torsion angles : Cyclopentyl substituents adopt chair conformations (torsion angles ~55°), reducing steric hindrance .
Q. How can computational modeling predict the biological activity of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) .
- QSAR models : Correlate logP (XlogP ≈ 2.1) and topological polar surface area (TPSA ≈ 65 Ų) with membrane permeability .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
